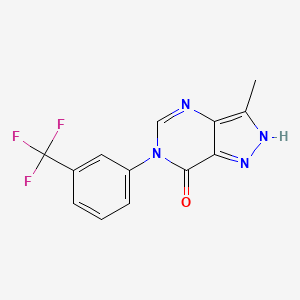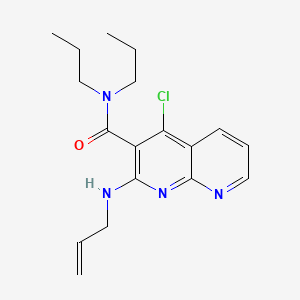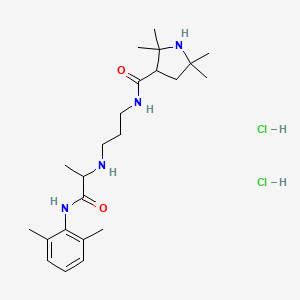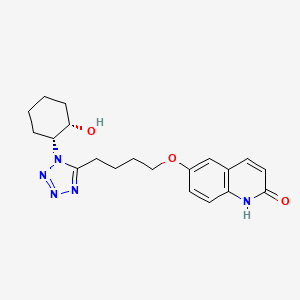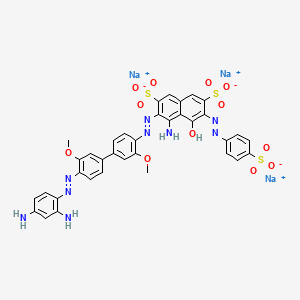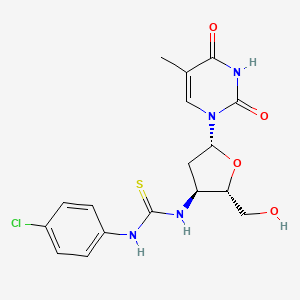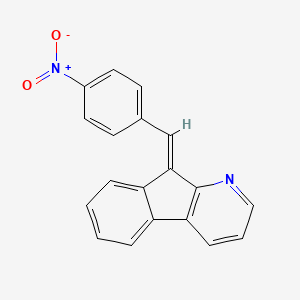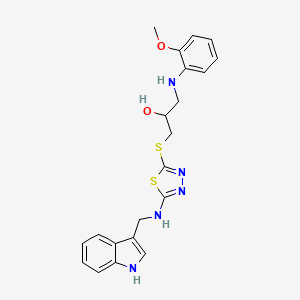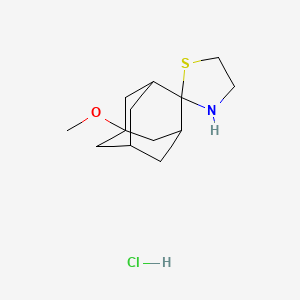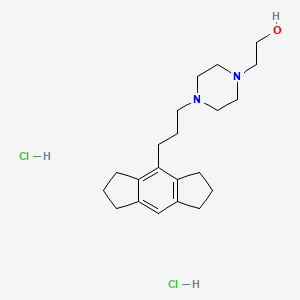
5,6-exo-Epoxyendothall thioanhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-exo-Epoxyendothall tioanhídrido: es un compuesto químico con la fórmula molecular C8H6O4S y un peso molecular de 200.2117 Es un derivado del endothall, un herbicida conocido, y presenta un grupo epóxido en las posiciones 5,6 y un grupo funcional tioanhídrido
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5,6-exo-Epoxyendothall tioanhídrido generalmente involucra la reacción de endothall con reactivos que contienen azufre bajo condiciones específicas. Un método común incluye el uso de episulfuros y tioanhídridos cíclicos en un proceso de copolimerización de apertura de anillo (ROCOP) . Las condiciones de reacción a menudo requieren la presencia de un catalizador para facilitar la formación de la estructura de tioanhídrido deseada.
Métodos de producción industrial: La producción industrial de 5,6-exo-Epoxyendothall tioanhídrido puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluiría pasos como la purificación y la cristalización para aislar el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones: 5,6-exo-Epoxyendothall tioanhídrido experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioanhídrido en otros grupos funcionales, como tioles o sulfuros.
Sustitución: El grupo epóxido puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el grupo epóxido en condiciones básicas o ácidas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o sulfuros.
Aplicaciones Científicas De Investigación
Química: 5,6-exo-Epoxyendothall tioanhídrido se utiliza en síntesis orgánica como un bloque de construcción para la preparación de moléculas más complejas. Sus grupos funcionales únicos lo convierten en un intermedio valioso en la síntesis de varios compuestos orgánicos.
Biología: En la investigación biológica, este compuesto se estudia por sus posibles interacciones con moléculas biológicas. Se ha utilizado en estudios de unión de radioligandos para identificar sitios de unión de alta afinidad en el citosol hepático de ratón .
Medicina: Las propiedades estructurales y la reactividad del compuesto lo convierten en un candidato para el desarrollo de fármacos. Sus derivados se exploran por sus posibles aplicaciones terapéuticas, incluyendo como inhibidores de enzimas o receptores específicos.
Industria: En aplicaciones industriales, 5,6-exo-Epoxyendothall tioanhídrido se utiliza en la producción de polímeros y otros materiales. Su reactividad con los episulfuros lo hace adecuado para la síntesis de politioésteres ricos en azufre .
Mecanismo De Acción
El mecanismo de acción de 5,6-exo-Epoxyendothall tioanhídrido involucra su interacción con objetivos moleculares específicos. En sistemas biológicos, se une a sitios de alta afinidad en el citosol hepático, con una constante de disociación aparente de 32 nM . Esta unión puede inhibir ciertas actividades enzimáticas, lo que lleva a varios efectos biológicos. Los grupos epóxido y tioanhídrido del compuesto juegan un papel crucial en su reactividad e interacciones con moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares:
Endothall: El compuesto madre, utilizado como herbicida.
Anhídrido de endothall: Un compuesto relacionado con características estructurales similares pero que carece del átomo de azufre.
Análogos de 2-metil y 5-endo-(cianometil): Variantes de endothall con diferentes sustituyentes.
Unicidad: 5,6-exo-Epoxyendothall tioanhídrido es único debido a su combinación de un grupo epóxido y un grupo funcional tioanhídrido. Esta combinación confiere una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
127311-87-9 |
|---|---|
Fórmula molecular |
C8H8O4S |
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
(1S,2R,6S,7S,8S,10S)-3-oxo-9,11-dioxa-3λ4-thiatetracyclo[5.3.1.02,6.08,10]undecan-5-one |
InChI |
InChI=1S/C8H8O4S/c9-2-1-13(10)8-3(2)4-5-6(12-5)7(8)11-4/h3-8H,1H2/t3-,4+,5+,6+,7+,8-,13?/m1/s1 |
Clave InChI |
JBQLUJNOBUHWSZ-ZAMCYODWSA-N |
SMILES isomérico |
C1C(=O)[C@@H]2[C@H]3[C@H]4[C@H](O4)[C@@H]([C@@H]2S1=O)O3 |
SMILES canónico |
C1C(=O)C2C3C4C(O4)C(C2S1=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




